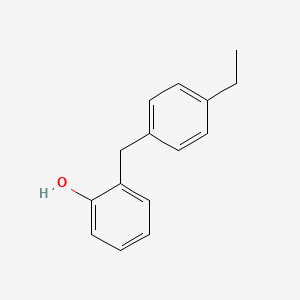

2-(4-Ethylbenzyl)phenol

Beschreibung

2-(4-Ethylbenzyl)phenol (IUPAC: 2-[(4-ethylphenyl)methyl]phenol) is a phenolic derivative characterized by a benzyl group substituted with a 4-ethylphenyl moiety attached to a phenol ring. The compound’s key features include:

- Molecular formula: Likely C₁₅H₁₆O (based on structural analogs).

- Functional groups: Phenolic -OH group and a 4-ethylbenzyl substituent.

- Properties: Increased lipophilicity compared to simpler phenols due to the ethylbenzyl group, which reduces water solubility but enhances solubility in organic solvents.

Eigenschaften

CAS-Nummer |

56502-39-7 |

|---|---|

Molekularformel |

C15H16O |

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

2-[(4-ethylphenyl)methyl]phenol |

InChI |

InChI=1S/C15H16O/c1-2-12-7-9-13(10-8-12)11-14-5-3-4-6-15(14)16/h3-10,16H,2,11H2,1H3 |

InChI-Schlüssel |

PELPQGBUZNQVLR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)CC2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Ethylphenol (CAS 123-07-9)

Key Differences :

- Structure: 4-Ethylphenol has a single phenol ring with an ethyl group directly attached at the para position, lacking the benzyl spacer present in 2-(4-Ethylbenzyl)phenol .

- Physical Properties: Boiling Point: 245–246°C (4-Ethylphenol) vs. higher for 2-(4-Ethylbenzyl)phenol due to increased molecular weight. Solubility: 4-Ethylphenol is moderately soluble in water (1.2 g/L at 25°C), while 2-(4-Ethylbenzyl)phenol is expected to be less soluble due to its larger hydrophobic moiety.

2-(4-Hydroxybenzyl)phenol (CAS 2467-03-0)

Key Differences :

- Substituent: The benzyl group in this compound is substituted with a hydroxyl (-OH) group at the para position, whereas 2-(4-Ethylbenzyl)phenol has an ethyl group .

- Hydrogen Bonding: The hydroxyl group in 2-(4-Hydroxybenzyl)phenol enables intramolecular hydrogen bonding (e.g., O–H⋯O), enhancing crystallinity and melting point (observed in analogs like D2-2c, m.p. 474 K in ). In contrast, the ethyl group in 2-(4-Ethylbenzyl)phenol disrupts hydrogen bonding, leading to lower melting points and greater lipophilicity.

- Applications: 2-(4-Hydroxybenzyl)phenol derivatives are explored for materials science (e.g., polymers with hydrogen-bonded networks), while 2-(4-Ethylbenzyl)phenol may find use in hydrophobic drug intermediates .

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 444907-15-7)

Key Differences :

- Functional Group: This compound contains an amine group instead of a phenol, significantly altering its chemical behavior (e.g., basicity, nucleophilicity) .

- Biological Activity: Amine derivatives are often explored as receptor ligands (e.g., SGLT2 inhibitors in ), whereas phenolic derivatives like 2-(4-Ethylbenzyl)phenol may act as antioxidants or enzyme inhibitors due to their -OH group.

2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2)

Key Differences :

- Ether Linkage: The ethoxy group in this compound replaces the phenolic -OH, reducing acidity and reactivity. 2-(4-Ethylbenzyl)phenol’s phenolic group allows for stronger hydrogen bonding and participation in acid-base reactions .

- Synthesis: 2-(4-Benzylphenoxy)ethanol is synthesized via Williamson ether synthesis (), whereas 2-(4-Ethylbenzyl)phenol likely involves Friedel-Crafts alkylation or Ullmann coupling.

Structural and Functional Analysis

Electronic Effects

- Electron-Donating vs. Withdrawing Groups: The ethyl group in 2-(4-Ethylbenzyl)phenol is electron-donating via inductive effects, activating the phenol ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂ in ’s pyrazole derivatives), which deactivate the ring .

Thermal and Chemical Stability

- Thermal Stability: The benzyl group enhances thermal stability compared to 4-Ethylphenol, as seen in related triazolopyrimidines (stable up to 90°C in ).

- Oxidative Stability : The ethyl group reduces susceptibility to oxidation compared to allyl or propargyl substituents (e.g., ’s fluorophenyl derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.